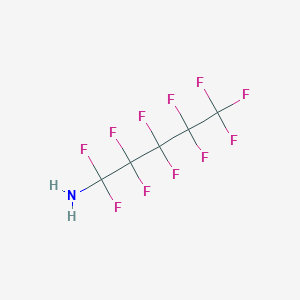
Undecafluoropentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecafluoropentan-1-amine is a chemical compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). It is characterized by the presence of eleven fluorine atoms attached to a pentane backbone with an amine group at one end. This compound is known for its unique properties, such as high thermal stability, chemical resistance, and hydrophobicity, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecafluoropentan-1-amine typically involves the fluorination of pentane derivatives. One common method is the direct fluorination of pentan-1-amine using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. Another approach involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF) to achieve selective fluorination.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of specialized fluorination equipment and adherence to strict safety protocols are essential to prevent hazardous incidents. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Undecafluoropentan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with halogenated compounds, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding amides or reduced to yield primary amines.
Acylation: Reaction with acyl chlorides or anhydrides results in the formation of amides.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or sulfonyl chlorides are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
Substitution: Formation of N-alkylated or N-sulfonylated derivatives.
Oxidation: Conversion to perfluorinated amides.
Reduction: Production of primary perfluorinated amines.
Scientific Research Applications
Undecafluoropentan-1-amine finds applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers.
Biology: Employed in the study of protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants.
Mechanism of Action
The mechanism of action of undecafluoropentan-1-amine is primarily attributed to its fluorinated structure, which imparts unique physicochemical properties. The compound can interact with biological membranes, proteins, and other macromolecules, altering their function and stability. The presence of multiple fluorine atoms enhances its hydrophobicity and resistance to metabolic degradation, making it a valuable tool in various applications.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctane sulfonate (PFOS)
- Perfluorooctanoic acid (PFOA)
- Perfluorobutanesulfonic acid (PFBS)
Uniqueness
Undecafluoropentan-1-amine stands out due to its specific amine functional group, which allows for unique chemical modifications and interactions. Compared to other perfluorinated compounds, it offers distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
134380-80-6 |
|---|---|
Molecular Formula |
C5H2F11N |
Molecular Weight |
285.06 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecafluoropentan-1-amine |
InChI |
InChI=1S/C5H2F11N/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17/h17H2 |
InChI Key |
XHQGNGKOLZXYPC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(N)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)
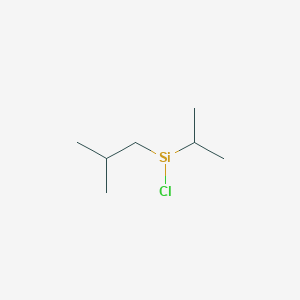
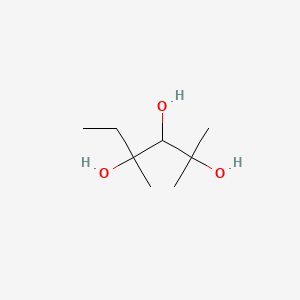
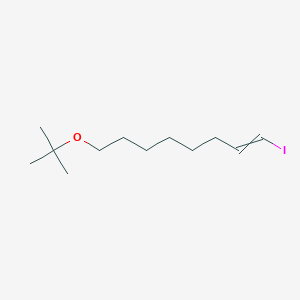
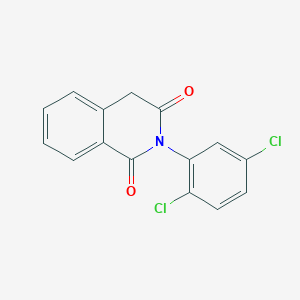
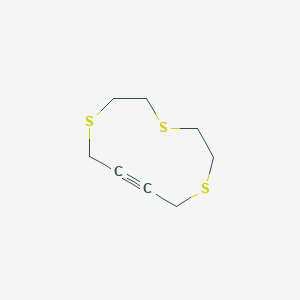

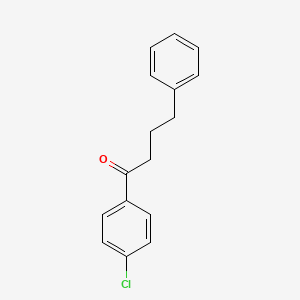
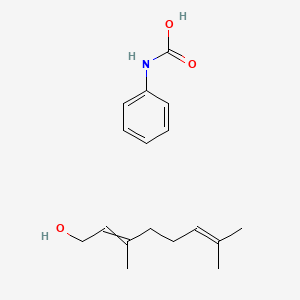
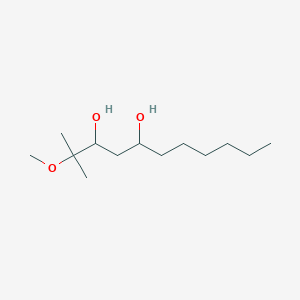

![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)
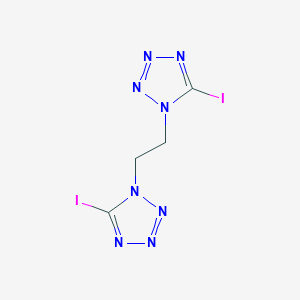
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14283828.png)
